molecular formula C13H19ClIN3O3SSi B13995021 2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane

2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane

Cat. No.: B13995021
M. Wt: 487.82 g/mol
InChI Key: URMFCKJNEPFJJK-UHFFFAOYSA-N
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Description

2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of chloro, iodo, and methylsulfonyl groups attached to the imidazo[4,5-b]pyridine core, along with a trimethyl-silane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane typically involves multi-step organic reactions. The starting materials often include 6-chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridine and trimethylsilyl chloride. The key steps in the synthesis may include:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of chloro and iodo groups: Halogenation reactions using reagents like chlorine and iodine.

    Attachment of the methylsulfonyl group: Sulfonylation reactions using reagents such as methylsulfonyl chloride.

    Formation of the trimethyl-silane moiety: This can be achieved through silylation reactions using trimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dehalogenated or desulfonylated products.

Scientific Research Applications

2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but lacks the trimethyl-silane moiety.

    2-Methylsulfonyl-imidazo[4,5-b]pyridine: Lacks the chloro and iodo groups.

    Trimethylsilyl derivatives of imidazo[4,5-b]pyridine: Similar structure but with different substituents.

Uniqueness

The uniqueness of 2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane lies in its combination of chloro, iodo, and methylsulfonyl groups attached to the imidazo[4,5-b]pyridine core, along with the trimethyl-silane moiety

Properties

Molecular Formula

C13H19ClIN3O3SSi

Molecular Weight

487.82 g/mol

IUPAC Name

2-[(6-chloro-5-iodo-2-methylsulfonylimidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H19ClIN3O3SSi/c1-22(19,20)13-17-12-10(7-9(14)11(15)16-12)18(13)8-21-5-6-23(2,3)4/h7H,5-6,8H2,1-4H3

InChI Key

URMFCKJNEPFJJK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CC(=C(N=C2N=C1S(=O)(=O)C)I)Cl

Origin of Product

United States

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